molecular formula C13H14ClNO2 B11297922 2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol

2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol

Cat. No.: B11297922
M. Wt: 251.71 g/mol
InChI Key: FYPXNLWUCNCFAG-UHFFFAOYSA-N
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Description

2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol is a synthetic organic compound featuring a furan ring substituted at the 5-position with a 4-chlorophenyl group. The furan’s 2-position is modified with a methylaminoethanol side chain (-NH-CH2-CH2-OH).

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)furan-2-yl]methylamino]ethanol

InChI

InChI=1S/C13H14ClNO2/c14-11-3-1-10(2-4-11)13-6-5-12(17-13)9-15-7-8-16/h1-6,15-16H,7-9H2

InChI Key

FYPXNLWUCNCFAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Substitution with 4-Chlorophenyl Group: The furan ring is then substituted with a 4-chlorophenyl group using electrophilic aromatic substitution reactions.

    Introduction of Aminoethanol Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a furan ring and a chlorophenyl group. Its molecular formula is C13H14ClNC_{13}H_{14}ClN with a molecular weight of approximately 235.71 g/mol. The presence of the furan moiety is critical as it contributes to the compound's biological activity.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol demonstrate promising anticancer properties. For instance, studies have shown that derivatives of furan-based compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds, revealing mean growth inhibition (GI50) values indicative of their potential efficacy in cancer treatment .

Neuropharmacology
The compound has also been investigated for its neuropharmacological effects. It acts as a potential modulator of neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. Preliminary studies suggest that it may enhance synaptic plasticity and cognitive function by interacting with nicotinic acetylcholine receptors .

Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown inhibitory activity against certain kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of 4-chlorobenzaldehyde with furan derivatives under basic conditions. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties, allowing for tailored therapeutic applications.

Synthesis Pathway Example

StepReagentsConditionsProduct
14-chlorobenzaldehyde, furanBase (e.g., NaOH), solvent (e.g., ethanol)Intermediate product
2Intermediate productHeat under refluxThis compound

Case Studies

Case Study 1: Anticancer Screening
In a study conducted by the National Cancer Institute, derivatives of furan-based compounds were screened across a panel of cancer cell lines. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values below 10 µM, suggesting strong potential for development into anticancer therapies .

Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models, highlighting their potential use in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol with structurally related compounds, focusing on substituents, molecular properties, and reported activities.

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reported Activities Evidence Source
This compound (Target Compound) C13H15ClNO2* ~252.7 4-Chlorophenyl, methylaminoethanol Hypothesized CNS activity (structural analogy) N/A
2-{[2-({[5-(3-Chloro-4-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol C16H21ClN2O2 308.8 3-Chloro-4-methylphenyl, ethylenediamine chain No direct activity reported
[5-(4-Aminophenyl)furan-2-yl]methanol C11H11NO2 189.21 4-Aminophenyl, methanol N/A
[5-(3-Aminophenyl)furan-2-yl]methanol C11H11NO2 189.21 3-Aminophenyl, methanol N/A
[5-AMINO-2-(4-CHLOROPHENOXY)PHENYL]METHANOL C13H12ClNO2 249.69 4-Chlorophenoxy, aminophenyl, methanol N/A
Compound 42 (4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol) C20H19FN4O2 366.4 5-Fluoropyrrolopyridine, ethylamino chain 5-HT6/5-HT2A receptor affinity, procognitive effects in vivo

*Estimated based on structural analysis.

Key Structural and Functional Comparisons:

Substituent Effects on Lipophilicity and Bioactivity: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to aminophenyl analogs (e.g., [5-(4-aminophenyl)furan-2-yl]methanol, ). This may improve membrane permeability but reduce aqueous solubility.

Impact of Substituent Position: The 3-chloro-4-methylphenyl group in ’s compound adds steric bulk and electron-withdrawing effects compared to the target’s 4-chlorophenyl group. This difference could alter binding kinetics or metabolic stability . Aminophenyl analogs () lack the chlorine atom, reducing lipophilicity but increasing polarity, which may favor different pharmacokinetic profiles.

Molecular Weight and Drug-Likeness: The target compound’s estimated molar mass (~252.7 g/mol) falls within the acceptable range for blood-brain barrier penetration, unlike the heavier derivative (308.8 g/mol) . Smaller analogs like [5-(4-aminophenyl)furan-2-yl]methanol (189.21 g/mol, ) may exhibit faster clearance due to reduced molecular complexity.

Biological Activity Trends: Compound 42 () highlights the importance of heterocyclic substituents (e.g., pyrrolopyridine) and side-chain length in receptor binding. The target compound’s simpler furan-chlorophenyl core may prioritize selectivity over potency . No antifungal data are reported for these compounds, though outlines standardized testing methods applicable to future studies .

Biological Activity

2-({[5-(4-Chlorophenyl)furan-2-yl]methyl}amino)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN, with a molecular weight of approximately 235.71 g/mol. The compound features a furan ring substituted with a 4-chlorophenyl group and an aminoethanol moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. This section summarizes the key findings related to the biological activity of this compound.

Antimicrobial Activity

  • Antibacterial Properties :
    • Several studies have demonstrated that compounds containing furan and chlorophenyl groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 100 mg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
    • A comparative analysis revealed that the presence of electron-withdrawing groups, such as chlorine, enhances antibacterial potency .
  • Antifungal Activity :
    • The compound's structural analogs have also been tested for antifungal activity. For example, certain derivatives demonstrated MIC values as low as 0.0048 mg/mL against Candida albicans, indicating strong antifungal potential .

Anticancer Activity

Research has highlighted the anticancer potential of compounds similar to this compound. In vitro studies have shown moderate to significant cytotoxic effects against various cancer cell lines. For instance:

  • Compounds with furan and phenyl substitutions exhibited selective action on multiple cancer cell lines with varying degrees of effectiveness .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of several furan derivatives, including those structurally related to this compound). The study found that these compounds had notable inhibitory effects on bacterial growth, supporting their potential use in developing new antibiotics .
  • Case Study on Anticancer Properties :
    • In another investigation, furan-based compounds were synthesized and tested for their anticancer properties against a panel of cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced their cytotoxic effects .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialE. coli0.0195 mg/mL
AntibacterialS. aureus0.0048 mg/mL
AntifungalC. albicans0.0048 mg/mL
AnticancerVarious cancer cell linesModerate activity

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